1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, a methyl group, and a nitro group
Preparation Methods
The synthesis of 1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(cyclohexylmethoxy)-5-methyl-3-nitroanisole.
Scientific Research Applications
1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s functional groups can be modified to create derivatives with desired biological activities.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene depends on the specific application and the target system
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as an electrophile in chemical reactions.
Hydrogen Bonding: The nitro group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Van der Waals Interactions: The cyclohexylmethoxy group can engage in van der Waals interactions, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
1-Bromo-2-(methoxy)-5-methyl-3-nitrobenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
2-Bromo-5-methyl-3-nitroanisole: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group, leading to variations in reactivity and applications.
1-Bromo-2-(cyclohexylmethoxy)-4-methyl-3-nitrobenzene: Positional isomer with the methyl group at a different position, affecting the compound’s steric and electronic properties.
Properties
IUPAC Name |
1-bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-7-12(15)14(13(8-10)16(17)18)19-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBJZCCTTIVVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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